molecular formula C9H8N4S B11743666 4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol

4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11743666
M. Wt: 204.25 g/mol
InChI Key: SOJDFRMKXRGAEQ-WDZFZDKYSA-N
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Description

4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the thiol group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-amino-4H-1,2,4-triazole-3-thiol with benzaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually obtained by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-amino-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of 4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol.

    Benzylidene derivatives: Compounds with similar structures but different substituents on the benzylidene group.

Uniqueness

This compound is unique due to the presence of both the triazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

4-[(Z)-benzylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H8N4S/c14-9-12-10-7-13(9)11-6-8-4-2-1-3-5-8/h1-7H,(H,12,14)/b11-6-

InChI Key

SOJDFRMKXRGAEQ-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N2C=NNC2=S

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=NNC2=S

Origin of Product

United States

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